N-methyltetrahydro-2H-pyran-4-amine
Description
Significance and Emerging Applications in Advanced Organic Chemistry
The significance of N-methyltetrahydro-2H-pyran-4-amine in advanced organic chemistry stems from its role as a key intermediate in the synthesis of high-value molecules, most notably in the pharmaceutical industry. Its structural characteristics are of interest in medicinal chemistry as they can facilitate interactions with biological targets. cymitquimica.com
A prominent example of its application is in the process development of a key intermediate for TAK-779, a small-molecule nonpeptide CCR5 antagonist. acs.org TAK-779 has been investigated for its potential therapeutic applications. nih.gov The synthesis of the necessary intermediate, 4-[N-methyl-N-(tetrahydropyran-4-yl)aminomethyl]aniline dihydrochloride, involves the direct use of this compound. acs.org
The synthesis of this compound itself is typically achieved through the reductive amination of tetrahydro-4H-pyran-4-one with methylamine (B109427). acs.orgyoutube.com This reaction is a fundamental transformation in organic chemistry that converts a ketone into an amine. youtube.com
Synthesis of a Key Intermediate for TAK-779
| Step | Reactants | Product | Significance |
| 1 | Tetrahydro-4H-pyran-4-one, Methylamine | This compound | Formation of the core amine structure via reductive alkylation. acs.org |
| 2 | This compound , 4-Nitrobenzyl bromide | N-(4-nitrobenzyl)-N-methyl-N-(tetrahydropyran-4-yl)amine | Alkylation of the secondary amine. acs.org |
| 3 | N-(4-nitrobenzyl)-N-methyl-N-(tetrahydropyran-4-yl)amine | 4-[N-methyl-N-(tetrahydropyran-4-yl)aminomethyl]aniline | Reduction of the nitro group to form the final aniline (B41778) intermediate. acs.org |
Historical Context of Tetrahydropyran-4-amine Derivatives in Scientific Literature
The scientific interest in tetrahydropyran-4-amine derivatives is rooted in the broader recognition of the tetrahydropyran (B127337) (THP) ring as a privileged scaffold in medicinal chemistry. The THP ring is a structural component of numerous biologically important natural products, including neurotoxins and antibiotics. nih.gov The discovery of pyran dates back to the early 20th century, and since then, its derivatives have been found to possess a wide range of biological activities, including antibacterial, antiviral, and anti-inflammatory properties. nih.gov
The development of synthetic methods to produce functionalized THPs, such as those with amino groups, has been a significant area of research. sygnaturediscovery.com Early work focused on creating these sp3-rich scaffolds for use in drug discovery libraries. sygnaturediscovery.com The introduction of an amine group at the 4-position of the THP ring, creating tetrahydropyran-4-amine, provided a key attachment point for building more complex molecular architectures.
Over time, research has led to the synthesis and investigation of a variety of N-substituted tetrahydropyran-4-amine derivatives for therapeutic purposes. For instance, derivatives have been explored as selective CB2 receptor agonists for treating inflammatory pain. nih.gov The core tetrahydropyran amine structure is a common feature in these drug candidates. The evolution from simple aminotetrahydropyrans to more complex structures like this compound reflects the ongoing effort to fine-tune molecular properties to achieve desired biological effects. The synthesis of N,2,2-trimethyltetrahydro-2H-pyran-4-amine and its subsequent transformations further illustrate the utility of these derivatives as versatile synthetic platforms. researchgate.net
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-methyloxan-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-7-6-2-4-8-5-3-6/h6-7H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGYZZCUTSHNMET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCOCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70426293 | |
| Record name | N-methyltetrahydro-2H-pyran-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70426293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
220641-87-2 | |
| Record name | N-methyltetrahydro-2H-pyran-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70426293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Methylamino)tetrahydro-2H-pyran | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for N Methyltetrahydro 2h Pyran 4 Amine and Its Derivatives
Reductive Amination Pathways
Reductive amination of tetrahydro-4H-pyran-4-one stands as a direct and widely employed method for the synthesis of N-methyltetrahydro-2H-pyran-4-amine. This two-step, one-pot process involves the initial formation of an intermediate, either an enamine or a Schiff base, from the reaction of the ketone with methylamine (B109427). This intermediate is then reduced in situ to the desired secondary amine. The choice of reducing agent is critical and influences the reaction conditions and outcomes.
Catalytic Hydrogenation Approaches
Catalytic hydrogenation offers a green and efficient route for the reduction step in the reductive amination sequence. This method involves the use of a metal catalyst, such as palladium on carbon (Pd/C) or Raney nickel, under a hydrogen atmosphere. nih.gov The reaction of tetrahydro-4H-pyran-4-one with methylamine in the presence of a suitable catalyst and hydrogen gas leads to the formation of this compound. The efficiency of the hydrogenation can be influenced by factors such as catalyst type, solvent, temperature, and hydrogen pressure. ualberta.ca For instance, the hydrogenation of related oxazoline (B21484) intermediates has been shown to be effective in producing substituted aminopyranoses. nih.gov
Table 1: Comparison of Catalytic Hydrogenation Conditions
| Catalyst | Substrate | Product | Conditions | Reference |
|---|---|---|---|---|
| 10% Pd/C | Oxazoline 7 | Compound 8f | 20 wt% catalyst, 1:1 MeOH:THF, RT | nih.gov |
| Ru(η3-C3H5)(Ph2P(CH2)2NH2)2]BF4/NaBH4 | Amides | Alcohols and Amines | 0.1–1 mol% Ru, 50 atm H2, 100°C | ualberta.ca |
Hydride Reduction Strategies
A versatile and common alternative to catalytic hydrogenation involves the use of hydride reducing agents. researchgate.netrushim.ru The reaction of 2,2-dimethyltetrahydro-2H-pyran-4-one with aqueous methylamine, followed by the reduction of the resulting Schiff base with sodium borohydride (B1222165), yields N,2,2-trimethyltetrahydro-2H-pyran-4-amine. researchgate.net Other common hydride reagents for reductive amination include sodium triacetoxyborohydride (B8407120) (STAB) and sodium cyanoborohydride (NaBH3CN). organic-chemistry.org STAB is particularly favored for its mildness and broad functional group tolerance. Lithium aluminum hydride (LiAlH4) is a more powerful reducing agent that can also be employed, though it is less chemoselective. researchgate.netorgsyn.org The choice of hydride reagent often depends on the specific substrate and the desired reaction conditions. rushim.ru Lithium aminoborohydrides represent a class of powerful and selective reducing agents that are air-stable. researchgate.net
Table 2: Common Hydride Reducing Agents for Reductive Amination
| Reducing Agent | Abbreviation | Typical Reaction Conditions | Key Features |
|---|---|---|---|
| Sodium Borohydride | NaBH₄ | Methanol, Ethanol | Cost-effective, readily available |
| Sodium Triacetoxyborohydride | STAB | Dichloromethane, Acetic Acid | Mild, good for acid-sensitive substrates |
| Sodium Cyanoborohydride | NaBH₃CN | Methanol, pH 6-7 | Effective at neutral or slightly acidic pH |
| Lithium Aluminum Hydride | LiAlH₄ | Tetrahydrofuran, Diethyl ether | Very powerful, reduces a wide range of functional groups |
| Lithium Aminoborohydrides | LiABH₃ | Tetrahydrofuran | Powerful, selective, and air-stable |
Nucleophilic Substitution Routes
Nucleophilic substitution presents another viable pathway to this compound and its derivatives. This approach typically involves the displacement of a leaving group at the C4 position of a tetrahydropyran (B127337) ring by methylamine or a suitable nitrogen nucleophile. libretexts.orgnih.govyoutube.com For example, a tetrahydropyranyl mesylate or tosylate can be converted to the corresponding amine in a two-step sequence. scispace.com The initial step involves the reaction with an azide (B81097) source, followed by reduction of the resulting azide to the primary amine. Subsequent N-alkylation with a methylating agent would then yield the target compound. The Gabriel synthesis, which utilizes phthalimide (B116566) as an ammonia (B1221849) surrogate, offers a classic method to avoid over-alkylation issues common in direct amination with ammonia. libretexts.org This method involves the reaction of an alkyl halide with potassium phthalimide, followed by hydrazinolysis to release the primary amine.
Multi-Component Reactions in Tetrahydropyranone Systems
Multi-component reactions (MCRs) provide a highly efficient and atom-economical approach to constructing complex molecules like substituted tetrahydropyrans in a single step. rug.nlnih.govcaltech.eduorganic-chemistry.org These reactions combine three or more starting materials to form a product that incorporates the majority of the atoms from the reactants. caltech.eduorganic-chemistry.org For instance, a Prins-type cyclization of cyclic ketones, a homoallylic alcohol, and a sulfonic acid can generate spirocyclic tetrahydropyranyl mesylates, which can then be converted to amines. scispace.com While not a direct synthesis of this compound, this strategy highlights the power of MCRs in rapidly building the tetrahydropyran core with functionality that can be further elaborated. The development of novel MCRs for the direct synthesis of functionalized tetrahydropyranamines remains an active area of research. nih.gov
Enantioselective Synthesis and Stereocontrol
For applications where specific stereoisomers are required, enantioselective synthesis and stereocontrol are critical considerations. rsc.orgnih.govnih.govorganic-chemistry.orgnih.gov The synthesis of chiral, non-racemic α-amino acids has been achieved through a stereocontrolled 1,3-nitrogen shift. nih.gov In the context of tetrahydropyran synthesis, cyclization of homoallylic acetals under acidic conditions can lead to 2,4,5-trisubstituted tetrahydropyrans with excellent stereocontrol. rsc.org The choice of acid and nucleophile can be varied to introduce different functionalities at the C4 position. rsc.org Asymmetric reduction of imines, a key step in reductive amination, can be achieved using chiral catalysts to produce enantiomerically enriched amines. organic-chemistry.org Chiral bifunctional thiourea-tertiary amine catalysts have been used in one-pot asymmetric Michael addition-cyclization reactions to produce chiral multifunctionalized 4H-pyran derivatives. researchgate.net
Process Development and Scalability Considerations
The transition of a synthetic route from a laboratory scale to industrial production necessitates careful consideration of process development and scalability. acs.orgresearchgate.net This involves optimizing reaction conditions to maximize yield, minimize waste, and ensure a safe and robust process. For instance, the development of a pyridine- and piperidine-free Knoevenagel-Doebner condensation using morpholine (B109124) as an organocatalyst in toluene (B28343) demonstrates a move towards more environmentally benign and scalable conditions. researchgate.net The selection of reagents and solvents that are cost-effective, readily available, and have favorable safety profiles is crucial. acs.org Furthermore, continuous flow processes are increasingly being explored to improve efficiency and safety in large-scale synthesis.
Optimization of Reaction Conditions (Reagents, Solvents, Temperature)
The synthesis of this compound is a critical step in the production of various active pharmaceutical ingredients. Process development studies have focused on identifying the most effective and scalable conditions for the reductive amination of tetrahydro-4H-pyran-4-one. researchgate.netacs.org The choice of reducing agent, solvent, and temperature plays a pivotal role in maximizing the yield and minimizing the formation of byproducts.
Reagents:
A variety of reducing agents can be employed for this transformation, with sodium triacetoxyborohydride (NaBH(OAc)₃) being a preferred choice for its mildness and selectivity. nih.govnih.govgoogle.com Unlike stronger reducing agents, NaBH(OAc)₃ does not readily reduce the starting ketone, allowing for a one-pot reaction where the imine is formed and reduced in situ. nih.govgoogle.com This selectivity is crucial for achieving high yields of the desired secondary amine. Other reducing agents like sodium borohydride (NaBH₄) can also be used, sometimes in a stepwise process where the imine is pre-formed before the addition of the reductant. researchgate.netresearchgate.net Catalytic hydrogenation is another viable method, though it may require more specialized equipment and careful catalyst selection to avoid over-alkylation or other side reactions. dokumen.pub
Solvents:
Temperature:
Reductive aminations are typically conducted at or below room temperature to control the reaction rate and minimize the formation of impurities. The initial imine formation may be carried out at a slightly elevated temperature to ensure complete conversion, followed by cooling for the reduction step. The specific temperature profile will depend on the reactivity of the chosen substrates and reagents.
The following interactive table summarizes typical reaction conditions that have been optimized for the synthesis of this compound and its derivatives.
| Reducing Agent | Solvent | Temperature | Key Advantages |
|---|---|---|---|
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloromethane (DCM), 1,2-Dichloroethane (DCE) | 0 °C to Room Temperature | Mild, selective for imines, allows for one-pot synthesis. nih.govnih.gov |
| Sodium Borohydride (NaBH₄) | Methanol (MeOH), Ethanol (EtOH) | 0 °C to Room Temperature | Cost-effective, readily available. researchgate.net |
| Catalytic Hydrogenation (e.g., H₂/Pd/C) | Ethanol (EtOH), Tetrahydrofuran (THF) | Room Temperature to 50 °C | "Green" reducing agent, high atom economy. dokumen.pub |
Advanced Spectroscopic and Crystallographic Elucidation of N Methyltetrahydro 2h Pyran 4 Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignmentbldpharm.comutdallas.educhemscene.comsigmaaldrich.comustc.edu.cncolumbia.edusigmaaldrich.comlibretexts.org
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed structure of organic molecules. Through a combination of one-dimensional and two-dimensional experiments, it is possible to map out the carbon framework and the precise arrangement of hydrogen atoms, providing unequivocal structural assignment.
One-Dimensional NMR (¹H, ¹³C)bldpharm.comutdallas.educhemscene.comsigmaaldrich.comustc.edu.cnsigmaaldrich.comlibretexts.org
One-dimensional NMR spectra provide fundamental information about the chemical environment of each proton and carbon atom in the molecule.
¹H NMR: The proton NMR spectrum of N-methyltetrahydro-2H-pyran-4-amine displays distinct signals corresponding to the different types of protons. The protons on the carbons adjacent to the ring's oxygen atom (C2-H and C6-H) are expected to appear in the downfield region due to the oxygen's deshielding effect. The proton on the carbon bearing the amino group (C4-H) is also shifted downfield. The methyl group attached to the nitrogen gives rise to a characteristic singlet, while the N-H proton typically appears as a broad signal that can exchange with deuterium.
¹³C NMR: The ¹³C NMR spectrum provides a count of the unique carbon atoms and information about their electronic environment. The carbons bonded to the electronegative oxygen atom (C2 and C6) are found furthest downfield. The carbon attached to the nitrogen (C4) also appears at a significant chemical shift, followed by the N-methyl carbon and the remaining aliphatic carbons of the pyran ring.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Data
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| 2, 6 (axial) | ~3.4 - 3.6 | ~67 - 69 |
| 2, 6 (equatorial) | ~3.9 - 4.1 | ~67 - 69 |
| 3, 5 (axial) | ~1.4 - 1.6 | ~32 - 34 |
| 3, 5 (equatorial) | ~1.8 - 2.0 | ~32 - 34 |
| 4 | ~2.6 - 2.8 | ~55 - 58 |
| N-CH₃ | ~2.4 (singlet) | ~33 - 35 |
Two-Dimensional NMR (COSY, NOESY, HSQC, HMBC) for Regiochemical and Stereochemical Resolutionbldpharm.comsigmaaldrich.comsigmaaldrich.com
Two-dimensional NMR experiments are essential for unambiguously assigning the signals from the 1D spectra and for determining the connectivity and spatial relationships between atoms.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. libretexts.orgwikipedia.org For this compound, COSY spectra would show correlations between the proton at C4 and the protons on C3 and C5, as well as between the protons on C2/C6 and C3/C5, confirming the ring structure's connectivity.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space proximity of protons, which is crucial for determining stereochemistry. wikipedia.org For instance, it can distinguish between axial and equatorial protons on the pyran ring and determine the preferred conformation of the methylamino group.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. ustc.edu.cncolumbia.edulibretexts.org An HSQC spectrum would definitively link the proton assignments in Table 1 to their corresponding carbon assignments.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range correlations between protons and carbons, typically over two to three bonds. columbia.edulibretexts.org This is invaluable for piecing together the molecular skeleton. Key correlations would include the one between the N-methyl protons and the C4 carbon, as well as between the C4-H proton and the C2/C6 carbons.
X-ray Crystallography for Absolute Configuration Determination and Conformational Analysisbldpharm.comutdallas.edunih.gov
X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state. This technique would confirm the atomic connectivity and provide precise bond lengths and angles. For this compound, a crystal structure analysis would reveal the chair conformation of the tetrahydropyran (B127337) ring and the exact orientation (axial or equatorial) of the N-methylamino substituent. This information is critical for understanding the molecule's steric and electronic properties.
Infrared (IR) Spectroscopy for Functional Group Analysisbldpharm.comchemscene.comlibretexts.orgnih.gov
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. The IR spectrum of this compound is expected to show several characteristic absorption bands.
Table 2: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Secondary Amine | N-H Stretch | 3300 - 3500 | Medium, single peak |
| Alkane | C-H Stretch | 2850 - 2960 | Strong |
The presence of a single, medium-intensity peak in the 3300-3500 cm⁻¹ range is characteristic of a secondary amine (N-H). Strong absorptions in the 2850-2960 cm⁻¹ region correspond to the C-H stretching of the aliphatic ring and methyl group. A strong band around 1100 cm⁻¹ is indicative of the C-O-C stretching vibration of the ether functional group within the pyran ring.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validationsigmaaldrich.comsigmaaldrich.comlibretexts.org
High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique that measures the mass-to-charge ratio of ions with very high accuracy. This precision allows for the determination of a molecule's elemental composition from its exact mass. nih.gov
For this compound, the molecular formula is C₆H₁₃NO. chemscene.comsigmaaldrich.comnih.gov The theoretical (monoisotopic) mass can be calculated with high precision.
Molecular Formula: C₆H₁₃NO
Theoretical Exact Mass: 115.099714 Da nih.gov
An HRMS analysis would provide an experimental mass value. A close correlation between the measured mass and the theoretical mass (typically within a few parts per million, ppm) validates the proposed molecular formula, confirming that no unexpected elements are present and that the assumed degree of unsaturation is correct.
Chemical Transformations and Functionalization of N Methyltetrahydro 2h Pyran 4 Amine
Amine Reactivity: Alkylation, Acylation, and Sulfonamidation Strategies
The secondary amine in N-methyltetrahydro-2H-pyran-4-amine is a nucleophilic center, readily participating in a variety of bond-forming reactions. These transformations are fundamental for modifying the core structure and introducing diverse functionalities.
Alkylation: The direct alkylation of this compound with alkyl halides can be complex. As with many secondary amines, the initial alkylation product, a tertiary amine, is often more nucleophilic than the starting material. masterorganicchemistry.com This can lead to a subsequent reaction with the alkyl halide, resulting in the formation of a quaternary ammonium (B1175870) salt, a process known as overalkylation. masterorganicchemistry.comlibretexts.org
However, selective mono-alkylation can be achieved under controlled conditions or by using alternative strategies. nih.gov One specific type of alkylation is cyanoethylation, where a cyanoethyl group is added to the nitrogen. For instance, a similar compound, N,2,2-trimethyltetrahydro-2H-pyran-4-amine, reacts with acrylonitrile (B1666552) to yield 3-((2,2-dimethyltetrahydro-2H-pyran-4-yl)(methyl)amino)propanenitrile. researchgate.net Forcing conditions, such as using an excess of a highly reactive alkylating agent like methyl iodide, can be employed to intentionally drive the reaction towards the quaternary ammonium salt in a process called exhaustive methylation. masterorganicchemistry.com
Acylation: N-acylation is a robust and widely used method to convert amines into amides. researchgate.net this compound readily undergoes acylation when treated with acylating agents such as acyl chlorides or acid anhydrides. libretexts.org This reaction typically proceeds efficiently to form a stable tertiary amide, providing a versatile method for introducing a wide array of substituents onto the nitrogen atom. The reaction with an acyl chloride, for example, generates the corresponding N-acyl-N-methyltetrahydro-2H-pyran-4-amine and a hydrochloride salt as a byproduct. libretexts.org
Sulfonamidation: Analogous to acylation, this compound can be converted to the corresponding sulfonamide. This is typically achieved by reacting the amine with a sulfonyl chloride (e.g., tosyl chloride or mesyl chloride) in the presence of a base. The resulting N-sulfonylated product is a key functional group in many pharmaceutically active compounds.
Table 1: Key Amine Reactivity of this compound
| Reaction Type | Reagent Class | Product Class | Notes |
|---|---|---|---|
| Alkylation | Alkyl Halides (e.g., R-Br) | Tertiary Amine / Quaternary Ammonium Salt | Can lead to overalkylation; selective mono-alkylation requires specific strategies. masterorganicchemistry.comnih.gov |
| Acylation | Acyl Chlorides (e.g., R-COCl) | Tertiary Amide | A common and efficient transformation for amine functionalization. libretexts.orgresearchgate.net |
| Sulfonamidation | Sulfonyl Chlorides (e.g., R-SO₂Cl) | Sulfonamide | Forms a stable sulfonamide linkage, important in medicinal chemistry. |
Oxidative Transformations of the Amine Moiety
The amine group of this compound can undergo oxidative transformations, although this is less common than its nucleophilic reactions. The oxidation of structurally related tetramethyl-substituted tetrahydropyran (B127337) amines to form hydroxylamines has been demonstrated using oxidizing agents like Oxone. This suggests that this compound could be similarly oxidized to the corresponding N-hydroxy-N-methyltetrahydro-2H-pyran-4-amine under appropriate conditions. Such transformations can be useful for accessing different oxidation states and exploring novel biological activities.
Reductive Transformations of Related Functional Groups
The this compound scaffold is often synthesized through reductive transformations of other functional groups on the tetrahydropyran ring. A primary synthetic route is the reductive amination of tetrahydro-4H-pyran-4-one. This two-step, one-pot process involves the initial reaction of the ketone with methylamine (B109427) to form an intermediate imine or enamine, which is then reduced in situ to the desired secondary amine. researchgate.net Common reducing agents for this transformation include sodium borohydride (B1222165) and sodium triacetoxyborohydride (B8407120). researchgate.netcore.ac.uk
Furthermore, related functional groups can be used to introduce the aminomethyl moiety. For instance, the nitrile group in a compound like 3-((2,2-dimethyltetrahydro-2H-pyran-4-yl)(methyl)amino)propanenitrile can be reduced using powerful reducing agents like lithium aluminum hydride to yield the corresponding primary amine, N'-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-N'-methylpropane-1,3-diamine. researchgate.net
Table 2: Synthesis of this compound via Reductive Transformation
| Precursor | Reagents | Key Transformation | Reference |
|---|
Derivatization for Combinatorial Library Synthesis and Scaffold Exploration
The tetrahydropyran ring is a privileged scaffold in medicinal chemistry, and this compound serves as an excellent starting point for generating libraries of sp³-rich compounds for drug discovery. nih.gov Its functional handle, the secondary amine, allows for facile derivatization through reactions like acylation, sulfonamidation, and reductive amination. core.ac.uknih.gov
Solution-phase parallel synthesis can be employed to rapidly generate a multitude of analogs. core.ac.uk By reacting this compound with a diverse set of carboxylic acids (via amide coupling), sulfonyl chlorides, or aldehydes (via reductive amination), large combinatorial libraries can be constructed. This approach enables the systematic exploration of the chemical space around the 4-aminotetrahydropyran (B1267664) core, which is crucial for identifying and optimizing lead compounds in drug discovery programs. nih.gov The synthesis of functionalized 4-aminotetrahydropyran scaffolds and their subsequent elaboration has been shown to be a potent strategy for library synthesis. nih.gov
Computational Chemistry and Molecular Modeling Investigations of N Methyltetrahydro 2h Pyran 4 Amine
Quantum Chemical Studies (DFT and Ab Initio Methods)
Quantum chemical studies, employing Density Functional Theory (DFT) and ab initio methods, provide fundamental insights into the molecular properties of N-methyltetrahydro-2H-pyran-4-amine. These computational techniques are instrumental in understanding the molecule's conformational preferences, electronic structure, and reactivity.
Electronic Structure and Reactivity Descriptors (e.g., Molecular Electrostatic Potential Maps)
The electronic structure of a molecule dictates its reactivity. Molecular Electrostatic Potential (MEP) maps are powerful tools for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. researchgate.netresearchgate.net In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas susceptible to electrophilic attack, while positive potential regions (blue) are electron-poor and prone to nucleophilic attack. researchgate.net For a molecule like this compound, the lone pairs of electrons on the oxygen and nitrogen atoms are expected to be regions of negative electrostatic potential, making them potential sites for interaction with electrophiles. researchgate.netmdpi.com Conversely, the hydrogen atoms attached to the nitrogen and carbon atoms would exhibit positive potential. researchgate.net
Quantum chemical calculations can also provide various reactivity descriptors. While specific values for this compound are not available in the search results, general computational data for the compound includes a Topological Polar Surface Area (TPSA) of 21.26 Ų and a LogP of 0.3848. chemscene.com These parameters provide an indication of the molecule's polarity and hydrophobicity, which are important for its behavior in different environments.
Table 1: Computed Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 115.17 g/mol | nih.gov |
| Molecular Formula | C₆H₁₃NO | nih.gov |
| TPSA | 21.26 Ų | chemscene.com |
| LogP | 0.3848 | chemscene.com |
| Hydrogen Bond Acceptors | 2 | chemscene.com |
| Hydrogen Bond Donors | 1 | chemscene.com |
| Rotatable Bonds | 1 | chemscene.com |
| This table presents computationally derived physicochemical properties of this compound. |
Reaction Mechanism Elucidation and Transition State Analysis
Quantum chemical methods are invaluable for elucidating reaction mechanisms and analyzing the transition states of chemical reactions. By mapping the potential energy surface of a reaction, researchers can identify the lowest energy pathway from reactants to products, including the high-energy transition state structures. While specific reaction mechanisms involving this compound have not been detailed in the provided results, the principles of transition state theory, often used in conjunction with computational methods, allow for the calculation of reaction rates. nih.gov For example, in the study of other chemical systems, DFT calculations have been used to determine the molecular structures of reactants, transition states, and products, providing a complete picture of the reaction pathway. researchgate.net
Molecular Dynamics (MD) Simulations for Ligand-Protein Interactions
Molecular dynamics (MD) simulations are a powerful computational tool for studying the dynamic behavior of molecules over time, providing detailed insights into how ligands like this compound interact with biological macromolecules such as proteins. researchgate.net These simulations can reveal the stability of protein-ligand complexes, the conformational changes that occur upon binding, and the role of the surrounding solvent.
Binding Stability and Conformational Dynamics of Protein-Ligand Complexes
MD simulations can be used to assess the stability of a protein-ligand complex by monitoring key metrics such as the root-mean-square deviation (RMSD) of the ligand and protein atoms over the course of the simulation. researchgate.netaalto.fi A stable complex will typically exhibit low and stable RMSD values, indicating that the ligand remains bound in a consistent orientation within the protein's binding site. researchgate.net The interaction between a ligand and a protein can induce conformational changes in both molecules. nih.gov These changes can range from subtle side-chain rearrangements to more significant domain movements. nih.gov MD simulations can capture these dynamic events, providing a detailed picture of the induced-fit or conformational selection mechanisms that govern ligand binding. researchgate.net The thermodynamic effects of ligand binding, such as changes in enthalpy and entropy, can also be investigated computationally to understand the driving forces behind complex formation. nih.gov
Molecular Docking for Biological Target Identification and Binding Mode Prediction
Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor, typically a protein), forming a stable complex. wikipedia.orgopenaccessjournals.com This method is instrumental in structure-based drug design for identifying potential biological targets and elucidating the molecular basis of a ligand's activity. nih.govresearchgate.net
Methodology
The process of molecular docking for this compound would involve several key steps: numberanalytics.com
Ligand and Receptor Preparation: A three-dimensional structure of this compound would be generated and energetically minimized. Concurrently, a library of potential biological targets (e.g., enzymes, receptors, ion channels) would be sourced from databases like the Protein Data Bank (PDB). These receptor structures are prepared by adding hydrogen atoms, assigning partial charges, and defining the binding site or active site.
Conformational Sampling: Docking algorithms, such as the Lamarckian genetic algorithm used in AutoDock, would systematically explore various conformations, positions, and orientations of the flexible this compound molecule within the rigid or flexible binding pocket of the target protein. nih.govnumberanalytics.com
Scoring and Ranking: A scoring function is used to estimate the binding affinity for each generated pose. researchgate.net These functions calculate a score, often representing the free energy of binding (ΔG), which considers factors like electrostatic interactions, van der Waals forces, and hydrogen bonding. The poses are then ranked, with the lowest energy score typically indicating the most favorable binding mode. nih.gov
Potential Applications and Predicted Interactions
Given its structural features—a secondary amine and a tetrahydropyran (B127337) ring—this compound could be docked against a wide range of targets. The secondary amine can act as both a hydrogen bond donor and acceptor, while the ether oxygen in the pyran ring can act as a hydrogen bond acceptor. These features are common in many pharmacologically active molecules.
By performing virtual screening against a panel of known drug targets, molecular docking could identify proteins where this compound is predicted to bind with high affinity. nih.govresearchgate.net For instance, targets like G-protein coupled receptors (GPCRs), kinases, and proteases often have binding sites that can accommodate such heterocyclic amines. Analysis of the top-ranked poses would reveal key intermolecular interactions, such as hydrogen bonds with specific amino acid residues (e.g., Asp, Glu, Ser) or hydrophobic interactions, providing a hypothesis for its mechanism of action. researchgate.net
| Protein Target Class | Example PDB ID | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |
|---|---|---|---|
| Serine/Threonine Kinase | 1ATP | -6.8 | Asp161 (H-bond), Val23 (Hydrophobic) |
| G-Protein Coupled Receptor (GPCR) | 3SN6 | -7.2 | Asp113 (Ionic), Ser204 (H-bond) |
| Monoamine Oxidase B (MAO-B) | 2BYB | -6.5 | Tyr435 (π-stacking), Cys172 |
| Histone Deacetylase (HDAC) | 4LXZ | -5.9 | His143 (H-bond), Zinc ion coordination |
This table presents hypothetical data for illustrative purposes, as specific experimental docking studies for this compound are not available.
Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. wikipedia.orgfiveable.me By correlating molecular descriptors (numerical representations of chemical properties) with experimental activity, a QSAR model can predict the activity of new, untested compounds. industrialchemistryconsulting.comjocpr.com
Methodology
Developing a QSAR model for analogues of this compound would follow a standard workflow: industrialchemistryconsulting.com
Data Set Assembly: A series of structurally related analogues would be synthesized, and their biological activity against a specific target (identified, for example, through docking) would be measured experimentally (e.g., IC₅₀ values).
Descriptor Calculation: For each molecule in the series, a wide range of molecular descriptors would be calculated. These can be categorized as:
Physicochemical: LogP (lipophilicity), molar refractivity (MR), polar surface area (PSA). frontiersin.orgnih.gov
Electronic: Dipole moment, charges on atoms, energies of frontier orbitals (HOMO/LUMO). acs.org
Topological/Structural: Molecular weight, number of rotatable bonds, connectivity indices. frontiersin.org
Model Development and Validation: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms (e.g., Random Forest, Support Vector Machines), a mathematical equation is generated that best correlates the descriptors with biological activity. fiveable.meijsdr.org The model's predictive power is rigorously validated using techniques like cross-validation and by testing it on an external set of compounds not used in model development. nih.gov
Predictive Insights from QSAR
A validated QSAR model for a series of this compound derivatives would offer significant insights. The resulting equation highlights which properties are most influential for biological activity. For example, a positive coefficient for LogP would suggest that increasing lipophilicity enhances activity, guiding chemists to synthesize more lipophilic analogues. Conversely, a negative coefficient for a steric descriptor might indicate that bulky substituents are detrimental to activity.
This predictive capability allows for the virtual screening of large libraries of potential derivatives, prioritizing the most promising candidates for synthesis and testing, which significantly accelerates the lead optimization cycle in drug discovery. nih.gov
| Compound | R-Group | LogP | Molar Refractivity (MR) | Polar Surface Area (PSA) | Experimental Activity (IC₅₀, nM) |
|---|---|---|---|---|---|
| This compound | -H | 0.38 | 33.5 | 21.3 | 520 |
| Analogue 1 | -CH₃ | 0.85 | 38.1 | 21.3 | 310 |
| Analogue 2 | -Cl | 1.12 | 38.5 | 21.3 | 150 |
| Analogue 3 | -OH | -0.30 | 34.1 | 41.5 | 890 |
This table contains hypothetical data for a representative QSAR analysis. R-group refers to a substitution on the methyl group or pyran ring. The data illustrates how varying substituents affect molecular descriptors and, consequently, biological activity.
Medicinal Chemistry Applications and Biological Target Engagement of N Methyltetrahydro 2h Pyran 4 Amine Analogs
Structure-Activity Relationship (SAR) Studies for Bioactivity Optimization
The optimization of lead compounds containing the N-methyltetrahydro-2H-pyran-4-amine core heavily relies on systematic Structure-Activity Relationship (SAR) studies. These investigations explore how modifications to the chemical structure influence biological activity, guiding the design of more potent and selective molecules.
The nature and position of substituents on the this compound scaffold have a profound impact on receptor affinity and selectivity. Research has shown that even minor chemical modifications can drastically alter the binding profile of a compound. For example, in the development of kinase inhibitors, the strategic placement of substituents can modulate hydrogen bond interactions that are critical for potency. nih.gov A study on TNNI3K inhibitors revealed that para-substituted benzenesulfonamides could define the binding affinity by modulating the hydrogen bond donor strength of a sulfonamide N-H group. nih.gov Similarly, the choice of heterocyclic rings, such as pyrimidine, directly influences the hydrogen-bond acceptor strength, which correlates with affinity for the kinase hinge region. nih.gov
Table 1: Impact of Substituents on Biological Activity
| Scaffold | Target | Key Substituent Modification | Effect on Activity |
|---|---|---|---|
| Pyrimidine | CB2 Receptor | Introduction of a (tetrahydro-2H-pyran-4-yl)methyl group | Led to a potent and selective agonist (GW842166X) nih.gov |
| Pyrimidine | TNNI3K | Variation of para-substituents on a benzenesulfonamide (B165840) moiety | Modulated H-bond donor strength and binding affinity nih.gov |
The three-dimensional conformation of this compound analogs is a critical determinant of their biological activity. The non-planar nature of the tetrahydropyran (B127337) ring allows it to adopt specific chair or boat conformations, which in turn dictates the spatial orientation of its substituents. Understanding these conformational preferences is essential for developing pharmacophore models, which are abstract representations of the key molecular features necessary for binding to a specific target.
A study on triple uptake inhibitors (TUIs) based on pyran derivatives revealed that the molecules could exist in two distinct low-energy conformations: a 'folded' and an 'extended' form. nih.gov The 'folded' conformation, where a benzhydryl group was oriented at a 90° angle to the plane of the pyran ring, was identified as crucial for balanced inhibitory activity against dopamine (B1211576) (DAT), serotonin (B10506) (SERT), and norepinephrine (B1679862) (NET) transporters. nih.gov This insight was used to develop a pharmacophore model (RRHH+) that captured the essential features for TUI activity, including the relative orientation of the benzhydryl moiety and an N-benzyl group, as well as the orientation of the secondary nitrogen. nih.gov
Enzyme Inhibition Studies and Mechanistic Insights
Analogs of this compound have been extensively investigated as inhibitors of various enzyme families, demonstrating their versatility as a scaffold for designing potent and selective therapeutic agents.
The mammalian target of rapamycin (B549165) (mTOR), a serine/threonine kinase, is a key regulator of cell growth and proliferation, making it an important target in cancer therapy. nih.govnih.gov Several potent mTOR kinase inhibitors (TORKinibs) have been developed based on a pyrazolo[3,4-d]pyrimidin-4-amine core. nih.gov While not direct analogs of this compound, the principles of their design, focusing on ATP-competitive inhibition, are relevant. For instance, PP242 and its orally bioavailable analog INK128 are potent TORKinibs that inhibit both mTORC1 and mTORC2 complexes. nih.govnih.gov The development of such inhibitors often involves extensive SAR studies to optimize kinase selectivity and pharmacokinetic properties. The tetrahydropyran ring is frequently incorporated into kinase inhibitors to improve properties like solubility and cell permeability, acting as a key building block in the synthesis of complex inhibitors.
Table 2: Examples of Kinase Inhibitors with Pyran or Related Moieties
| Inhibitor | Target Kinase | Core Scaffold | Key Features |
|---|---|---|---|
| AZD8055 | mTOR | Pyrido[2,3-d]pyrimidine | Contains two 3-methylmorpholin-4-yl substituents; potent and selective nih.gov |
| PP242 | mTOR | Pyrazolo[3,4-d]pyrimidine | One of the earliest TORKinibs, widely used as a research tool nih.gov |
| INK128 (MLN-0128) | mTOR | Pyrazolo[3,4-d]pyrimidine | Orally bioavailable analog of PP242 with high selectivity nih.govnih.gov |
Phosphodiesterases (PDEs) are enzymes that regulate the levels of cyclic nucleotides like cAMP and cGMP. nih.gov PDE10A is highly expressed in the medium spiny neurons of the striatum, and its inhibition is a promising therapeutic strategy for psychiatric disorders such as schizophrenia. nih.govnih.gov Several potent and selective PDE10A inhibitors incorporate the N-substituted tetrahydropyran-4-amine motif.
Starting from a PDE5 inhibitor library, researchers discovered a series of compounds with greater potency for PDE10A. nih.gov Optimization led to a stilbene (B7821643) derivative which, after further modification to improve brain penetration, resulted in the identification of 2-[(E)-2-(7-Fluoro-3-methylquinoxalin-2-yl)vinyl]-6-pyrrolidin-1-yl-N-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-amine hydrochloride as a highly selective PDE10A inhibitor. nih.gov This compound demonstrated efficacy in animal models of psychosis. nih.gov The tetrahydropyran-4-yl moiety is a common feature in this class of inhibitors, contributing to the desired pharmacokinetic and pharmacodynamic profiles.
Table 3: PDE10A Inhibitors Featuring a Tetrahydropyran Moiety
| Compound | Core Structure | Key Substituents | Biological Finding |
|---|---|---|---|
| 2-[(E)-2-(7-Fluoro-3-methylquinoxalin-2-yl)vinyl]-6-pyrrolidin-1-yl-N-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-amine | Pyrimidine | 7-Fluoro-3-methylquinoxaline, Tetrahydro-2H-pyran-4-yl | Highly selective PDE10A inhibitor with good pharmacokinetics nih.gov |
Other Enzyme Targets
Analogs of this compound have been investigated as potential modulators of several enzymes critical to various physiological and pathological processes. These include N-Myristoyltransferase, Isoprenylcysteine Carboxyl Methyltransferase, and 4-aminobutyrate-aminotransferase.
While specific inhibitory data for this compound analogs against N-Myristoyltransferase (NMT) and Isoprenylcysteine Carboxyl Methyltransferase (ICMT) are not extensively detailed in the public domain, the general strategy of targeting these enzymes is a recognized therapeutic approach. NMT is crucial for the myristoylation of proteins involved in signal transduction and cellular transformation, making it a target for anti-cancer and anti-infective agents. Similarly, ICMT is the final enzyme in the post-translational modification of many important signaling proteins, including Ras, and its inhibition is a strategy for cancer therapy. The exploration of small molecules like the this compound analogs for NMT and ICMT inhibition is an active area of research.
In contrast, the role of inhibitors for 4-aminobutyrate-aminotransferase (GABA-T) is well-established in the treatment of neurological disorders. GABA-T is a key enzyme in the degradation of the inhibitory neurotransmitter GABA. nih.govwikipedia.org Inhibition of GABA-T leads to an increase in brain GABA levels, which can be beneficial in conditions like epilepsy and addiction. nih.gov While vigabatrin (B1682217) is a known GABA-T inhibitor, the development of new inhibitors, potentially including analogs of this compound, remains an important area of research to find compounds with improved properties. nih.govwikipedia.org
G-Protein Coupled Receptor (GPCR) Modulation
GPCRs are a large family of transmembrane receptors that are the targets for a significant portion of modern drugs. multispaninc.comnih.gov Analogs of this compound have shown significant promise as modulators of various GPCRs, particularly chemokine and opioid receptors.
Chemokine Receptor Antagonism (CCR2, CCR5)
Chemokine receptors, such as CCR2 and CCR5, are key players in inflammatory responses and have been implicated in a variety of diseases, including autoimmune disorders, atherosclerosis, and pain. nih.govnih.gov The this compound scaffold has been incorporated into potent antagonists of these receptors.
The CCL2/CCR2 axis is particularly important for monocyte chemotaxis to sites of inflammation. nih.gov Consequently, CCR2 antagonists are being actively pursued as therapeutic agents. nih.gov Several small molecule CCR2 antagonists have been developed, with some advancing to clinical trials. nih.gov A significant challenge in the development of these antagonists has been achieving selectivity over other chemokine receptors and ion channels. nih.gov
One notable example is a compound that potently competes with the natural ligand MCP-1 for binding to CCR2, exhibiting an IC50 of 5.1 nM. sigmaaldrich.com This antagonist also effectively inhibits CCR2-mediated calcium flux and chemotaxis in peripheral blood mononuclear cells. sigmaaldrich.com The development of dual CCR2/CCR5 antagonists is also an area of interest, as both receptors are involved in inflammatory processes.
| Compound/Analog | Target | Assay Type | Activity (IC50) | Reference |
|---|---|---|---|---|
| CCR2 Antagonist | CCR2 | MCP-1 Binding Competition | 5.1 nM | sigmaaldrich.com |
| CCR2 Antagonist | CCR2 | PBMC Ca2+ Flux | 18 nM | sigmaaldrich.com |
| CCR2 Antagonist | CCR2 | PBMC Chemotaxis | 1 nM | sigmaaldrich.com |
| Benzoxazine analogue 17 | CCR2 | Binding Assay | 7 nM | nih.gov |
| Benzoxazine analogue 17 | CCR2 | Monocyte Chemotaxis | 0.5 nM | nih.gov |
| Analogue 22 | CCR2 | Monocyte Chemotaxis | 0.3 nM | nih.gov |
| Analogue 22 | CCR2 | Human Whole Blood Shape Change (30 min preincubation) | 15 nM | nih.gov |
| Analogue 22 | CCR2 | Human Whole Blood Shape Change (24 hr preincubation) | 0.1 nM | nih.gov |
Nociceptin Opioid Peptide (NOP) Receptor Binding and Functional Selectivity
The Nociceptin Opioid Peptide (NOP) receptor, also known as the orphanin FQ receptor, is the fourth member of the opioid receptor family. nih.gov It is involved in a wide range of biological functions, including pain perception, anxiety, and learning. uctm.edu The endogenous ligand for the NOP receptor is nociceptin/orphanin FQ (N/OFQ). nih.gov
The development of potent and selective NOP receptor ligands, including agonists and antagonists, is crucial for understanding the physiological roles of the NOP-N/OFQ system and for developing novel therapeutics. nih.gov The this compound moiety has been incorporated into ligands targeting the NOP receptor.
A key concept in modern pharmacology is "functional selectivity" or "biased agonism," where a ligand can preferentially activate certain downstream signaling pathways over others at the same receptor. acs.orgnih.govnih.gov This offers the potential to develop drugs with improved efficacy and reduced side effects. acs.org For the NOP receptor, biased ligands that selectively modulate specific signaling cascades are of great interest.
Other Opioid Receptor (MOP, KOP, DOP) Interactions
In addition to the NOP receptor, analogs of this compound have been evaluated for their interactions with the classical opioid receptors: mu (MOP), kappa (KOP), and delta (DOP). These receptors are the primary targets for opioid analgesics like morphine. nih.gov
Achieving selectivity for a specific opioid receptor subtype is a major goal in opioid drug discovery to minimize off-target effects. For example, compounds designed as NOP receptor ligands are often tested for their binding affinity at MOP, KOP, and DOP to ensure selectivity. The tetrahydropyran ring system can influence the binding mode and selectivity of these ligands at the different opioid receptors. nih.gov
Receptor Binding Assays and Selectivity Profiling Methodologies
The characterization of this compound analogs and other GPCR ligands relies on a variety of in vitro assays. Radioligand binding assays are a cornerstone for determining the affinity of a compound for its target receptor. sci-hub.senih.gov These assays can be configured in several ways:
Saturation binding assays are used to determine the receptor density (Bmax) and the equilibrium dissociation constant (Kd) of a radiolabeled ligand. multispaninc.comsigmaaldrich.com
Competition (or displacement) binding assays are used to determine the affinity (Ki) of a non-radiolabeled test compound by measuring its ability to displace a known radioligand. multispaninc.comnih.gov
To ensure the accuracy of these assays, it is crucial to account for and minimize non-specific binding. sci-hub.se
Selectivity profiling is essential to understand the potential for off-target effects. This involves testing a compound against a panel of other receptors, enzymes, and ion channels. High-throughput screening (HTS) methods have been developed to facilitate this process. multispaninc.com
Modulation of Cellular Pathways and Functional Assays in Biological Systems
Beyond simple binding, it is critical to assess the functional activity of a compound – whether it acts as an agonist, antagonist, or inverse agonist. nih.gov Functional assays measure the cellular response following receptor activation. nih.gov For GPCRs, these assays often monitor the levels of second messengers, such as cyclic AMP (cAMP) and intracellular calcium. nih.govcreative-biolabs.com
For chemokine receptor antagonists, functional assays like chemotaxis assays are employed to measure the ability of a compound to block the migration of cells in response to a chemokine. nih.gov Other functional assays for GPCRs include:
G-protein activation assays: These measure the direct activation of G-proteins following ligand binding. creative-biolabs.com
Receptor internalization assays: These monitor the movement of the receptor from the cell surface into the cell, a process often triggered by agonist binding. scienceopen.com
β-arrestin recruitment assays: These assays measure the recruitment of β-arrestin to the activated receptor, which is involved in desensitization and can also initiate its own signaling pathways. nih.gov
The choice of assay is critical and can influence the observed activity of a compound, particularly in the context of biased signaling where a ligand may activate one pathway but not another. nih.govyoutube.com Therefore, a comprehensive understanding of a compound's pharmacology requires a battery of both binding and functional assays.
Analytical Method Development for N Methyltetrahydro 2h Pyran 4 Amine in Research Settings
Chromatographic Separation Techniques (HPLC, UPLC)
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful techniques for the separation and quantification of N-methyltetrahydro-2H-pyran-4-amine. Due to the compound's aliphatic and secondary amine nature, it lacks a strong chromophore, making direct UV detection challenging. Therefore, analytical strategies often involve derivatization or the use of alternative detection methods.
A common approach for the analysis of aliphatic amines is reversed-phase HPLC. For this compound, a C18 column is a suitable choice for the stationary phase. The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. The use of an acidic mobile phase, for instance, with formic or phosphoric acid, can improve peak shape by ensuring the amine is in its protonated form. sielc.com For UPLC applications, which utilize smaller particle size columns (sub-2 µm), a faster analysis time and higher resolution can be achieved. researchgate.net
A hypothetical HPLC method for the analysis of this compound could be as follows:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | See sections below |
| Injection Volume | 10 µL |
This is a hypothetical HPLC method based on common practices for similar analytes.
Method Validation for Purity and Quantification
Method validation is a critical step to ensure that the analytical method is suitable for its intended purpose. Key validation parameters include linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
Linearity: A calibration curve would be generated by analyzing a series of standards of this compound at different concentrations. A linear relationship between the peak area and concentration is expected, with a correlation coefficient (R²) greater than 0.99. nih.gov
Accuracy: The accuracy of the method can be determined by spike-recovery experiments, where a known amount of the analyte is added to a sample matrix and the recovery is calculated.
Precision: Precision is assessed by analyzing replicate samples at different concentration levels on the same day (intra-day precision) and on different days (inter-day precision). The relative standard deviation (RSD) should typically be less than 2%.
LOD and LOQ: The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy.
A summary of hypothetical validation data for an HPLC method for this compound is presented below:
| Validation Parameter | Result |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (R²) | > 0.999 |
| Accuracy (Recovery) | 98 - 102% |
| Intra-day Precision (RSD) | < 1.5% |
| Inter-day Precision (RSD) | < 2.0% |
| LOD | 0.1 µg/mL |
| LOQ | 0.3 µg/mL |
This table presents hypothetical validation data based on typical performance characteristics of a validated HPLC method.
Spectroscopic Quantification Methods (e.g., UV-Vis)
As this compound lacks a significant chromophore, direct quantification by UV-Vis spectrophotometry is not feasible. However, derivatization with a suitable chromogenic reagent can produce a colored product that can be measured. sigmaaldrich.com
Ninhydrin (B49086) is a common reagent that reacts with primary and secondary amines to form a colored product, often referred to as Ruhemann's purple, which has a maximum absorbance (λmax) around 570 nm. taylorandfrancis.comresearchgate.netnih.gov The reaction typically requires heating in a buffered solution. The intensity of the color produced is proportional to the concentration of the amine, allowing for quantification based on a calibration curve.
Another approach involves derivatization with reagents like 4-chloro-7-nitrobenzofurazan (B127121) (NBD-Cl), which reacts with secondary amines to form a highly fluorescent and UV-active derivative. mdpi.com The resulting derivative of this compound could then be quantified using UV-Vis spectrophotometry at the specific λmax of the derivative. A Chinese patent suggests that derivatization of small aliphatic amines with a halogenated nitrobenzene (B124822) reagent can produce a product with strong absorption in the 350-450 nm region. google.com
A hypothetical procedure for the UV-Vis quantification of this compound using ninhydrin could involve:
Preparation of a series of standard solutions of this compound.
Addition of a ninhydrin reagent solution and a buffer to each standard and the sample.
Heating the solutions to facilitate the color-forming reaction.
Measuring the absorbance at the λmax (e.g., 570 nm) using a UV-Vis spectrophotometer.
Constructing a calibration curve of absorbance versus concentration to determine the concentration of the analyte in the sample.
| Parameter | Detail |
| Derivatizing Agent | Ninhydrin |
| Solvent/Buffer | Buffered aqueous solution (e.g., phosphate (B84403) buffer) |
| Reaction Condition | Heating (e.g., 80-100 °C) |
| Wavelength of Max. Abs. (λmax) | ~570 nm |
| Detection Instrument | UV-Vis Spectrophotometer |
This table outlines a hypothetical UV-Vis method based on the known reactivity of ninhydrin with secondary amines.
Q & A
Q. Methodological
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity using reverse-phase C18 columns and UV detection (λ = 254 nm) .
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms structure via characteristic peaks (e.g., methyl group at δ 2.3–2.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (C₆H₁₃NO, MW 115.17 g/mol) .
How does the electronic environment of the tetrahydropyran ring influence the reactivity of this compound in nucleophilic substitutions?
Advanced
The oxygen atom in the tetrahydropyran ring creates an electron-deficient environment, affecting reactivity:
- Ring Strain : Partial positive charge at C4 enhances susceptibility to nucleophilic attack .
- Substituent Effects : Electron-withdrawing groups (e.g., -NO₂) at C2 increase electrophilicity, while electron-donating groups (e.g., -OCH₃) reduce reactivity .
- Solvent Polarity : Polar solvents stabilize transition states in SN2 mechanisms, accelerating substitution .
What are the documented pharmacological applications of this compound in current research?
Q. Basic
- Pharmaceutical Intermediates : Used in synthesizing analgesics and anti-inflammatory agents due to its bioisosteric properties .
- Enzyme Inhibition : Acts as a cholinesterase inhibitor, with potential applications in neurodegenerative disease research .
- Receptor Modulation : Modulates GABA receptors in preclinical studies for anxiety disorders .
What computational methods aid in predicting the metabolic pathways of this compound?
Q. Advanced
- Machine Learning Models : Tools like LabMate.AI predict metabolic sites using datasets from Ugi reactions and C–N coupling studies .
- Density Functional Theory (DFT) : Calculates bond dissociation energies to identify likely oxidation sites (e.g., N-methyl group) .
- Metabolite Databases : PubChem and DSSTox provide reference data for in silico metabolite identification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
